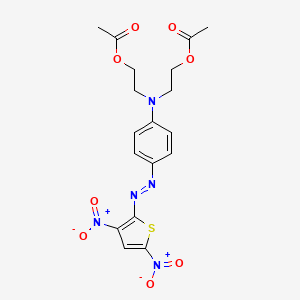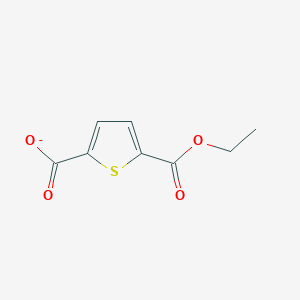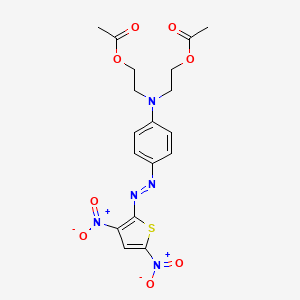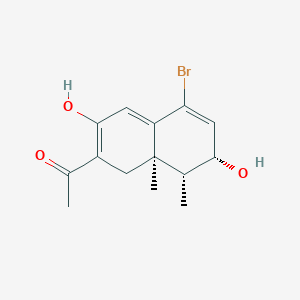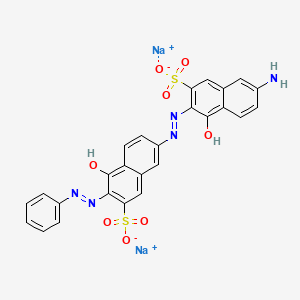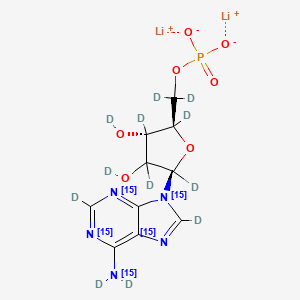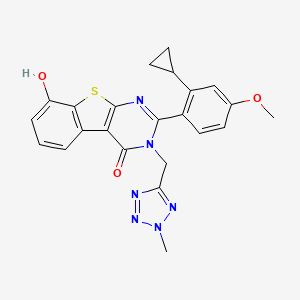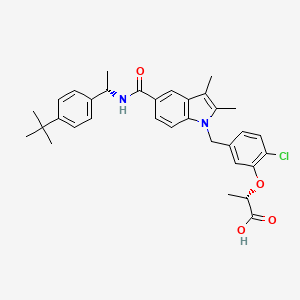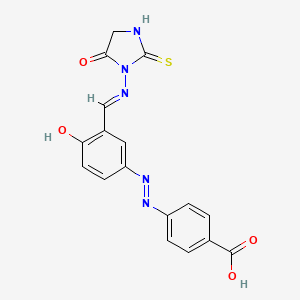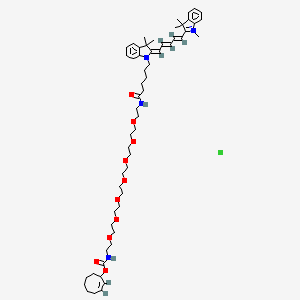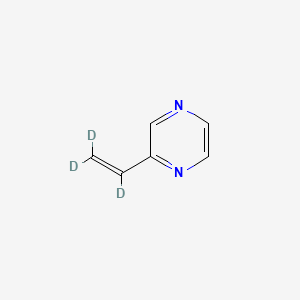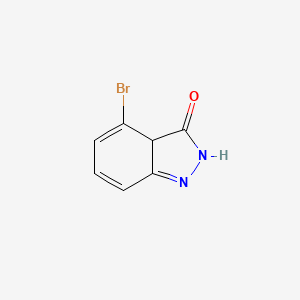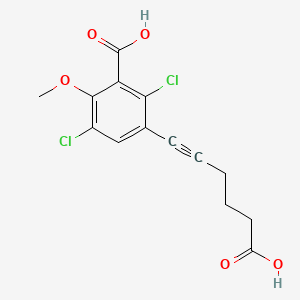
Dicamba-hex-5-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicamba-hex-5-ynoic acid is a chemical compound known for its role as a hapten, which can be coupled with proteins such as Ovalbumin (OVA) for various analytical purposes. It is primarily used in the detection and analysis of dicamba, a widely used herbicide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicamba-hex-5-ynoic acid involves several steps, starting from commercially available starting materials. The key steps include:
Alkyne Formation: Introduction of an alkyne group into the molecular structure.
Chlorination: Incorporation of chlorine atoms into the aromatic ring.
Carboxylation: Addition of carboxyl groups to form the final product.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Dicamba-hex-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Dicamba-hex-5-ynoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of protein-hapten interactions and immunoassays.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the detection and quantification of dicamba in environmental and agricultural samples
Wirkmechanismus
The mechanism of action of Dicamba-hex-5-ynoic acid involves its ability to act as a hapten, binding to proteins such as Ovalbumin (OVA). This binding facilitates the detection and analysis of dicamba through immunoassays. The molecular targets and pathways involved include the formation of stable hapten-protein conjugates, which can be detected using various analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicamba: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with similar applications.
Triclopyr: A herbicide with comparable chemical properties.
Uniqueness
Dicamba-hex-5-ynoic acid is unique due to its specific structure, which allows it to act as a hapten and be coupled with proteins for analytical purposes. This property distinguishes it from other similar compounds, making it valuable in scientific research and environmental analysis .
Eigenschaften
Molekularformel |
C14H12Cl2O5 |
|---|---|
Molekulargewicht |
331.1 g/mol |
IUPAC-Name |
3-(5-carboxypent-1-ynyl)-2,5-dichloro-6-methoxybenzoic acid |
InChI |
InChI=1S/C14H12Cl2O5/c1-21-13-9(15)7-8(12(16)11(13)14(19)20)5-3-2-4-6-10(17)18/h7H,2,4,6H2,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
CHZASLGDTJICCW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1C(=O)O)Cl)C#CCCCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[2-[[2-(4-Chlorophenyl)phenyl]methylsulfinyl]ethyl]-1,4-diazepan-1-yl]-3-phenylpropan-2-ol](/img/structure/B12363474.png)

